molecular formula C13H19NO2 B14239138 Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester CAS No. 512175-79-0

Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester

Cat. No.: B14239138
CAS No.: 512175-79-0
M. Wt: 221.29 g/mol
InChI Key: NAMIQWYTTBVWTO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and an amino group substituted with a 2-methylpropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Benzoic acid derivative} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of advanced techniques like microwave-assisted synthesis can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methylpropyl ester: Similar in structure but lacks the amino group.

    Benzoic acid, 4-methyl-, 2-methylpropyl ester: Contains a methyl group on the benzene ring instead of an amino group.

    Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester: Similar but has a methyl ester group instead of an ethyl ester group.

Uniqueness

Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is unique due to the presence of both the amino group and the ethyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

512175-79-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-(2-methylpropylamino)benzoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)11-5-7-12(8-6-11)14-9-10(2)3/h5-8,10,14H,4,9H2,1-3H3

InChI Key

NAMIQWYTTBVWTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(C)C

Origin of Product

United States

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